

# Technical Characterization of 2-Chloro-N-pentylpropanamide

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## Compound of Interest

Compound Name: 2-chloro-N-pentylpropanamide

CAS No.: 87603-55-2

Cat. No.: B3372166

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Synthesis, Spectral Analysis, and Quality Control

## Executive Summary

This technical guide outlines the characterization framework for **2-chloro-N-pentylpropanamide** (CAS: 87603-55-2), a secondary amide intermediate often employed in the synthesis of amino acid derivatives and heterocycles.<sup>[1][2]</sup> Due to the presence of the

-chloro moiety, this compound serves as a versatile electrophile for nucleophilic substitution reactions.<sup>[1]</sup>

This document provides a self-validating protocol for its synthesis, detailed spectroscopic prediction (NMR/IR/MS) based on structural fragmentation, and a rigorous quality control (QC) workflow designed for drug development environments.<sup>[1][2]</sup>

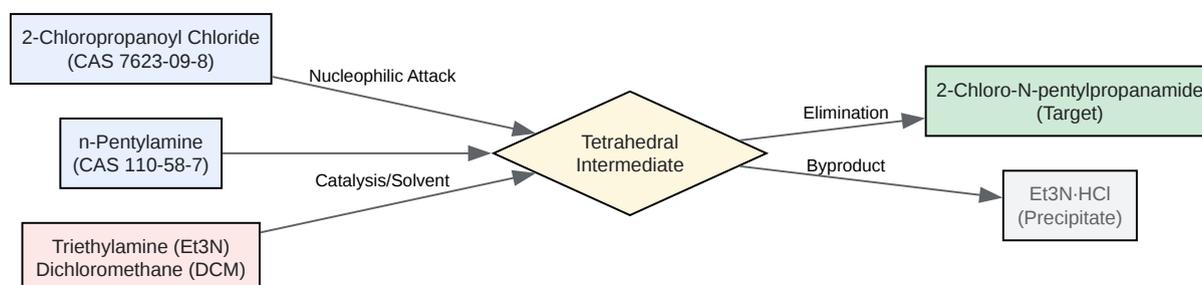
## Chemical Identity Table<sup>[1][2]</sup>

Property	Specification
IUPAC Name	2-chloro-N-pentylpropanamide
CAS Number	87603-55-2
Molecular Formula	
Molecular Weight	177.67 g/mol
Physical State	Colorless to pale yellow oil (at RT) or low-melting solid
Solubility	Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Chirality	Racemic (contains one chiral center at C2)

## Synthesis Strategy & Protocol

To ensure a high-purity reference standard for characterization, we utilize a nucleophilic acyl substitution pathway under anhydrous conditions.[1][2] This method minimizes hydrolysis of the acid chloride starting material.[1]

## Reaction Pathway (DOT Visualization)[1][2]



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Figure 1: Acyl substitution pathway using Schotten-Baumann conditions (anhydrous modification).

## Standard Operating Procedure (SOP)

Note: All steps must be performed in a fume hood due to the lachrymatory nature of acid chlorides.

- Preparation: Charge a flame-dried 250 mL round-bottom flask with n-pentylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (10 mL/g amine). Cool to 0°C under atmosphere.<sup>[1]</sup>
- Addition: Add 2-chloropropanoyl chloride (1.05 equiv) dropwise via syringe pump over 30 minutes. The exotherm must be controlled to prevent bis-acylation.<sup>[1][2]</sup>
- Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes); stain with Ninhydrin (to detect unreacted amine).<sup>[1][2]</sup>
- Workup: Wash the organic phase sequentially with 1M HCl (removes unreacted amine), Sat. (removes acid), and Brine.<sup>[1]</sup>
- Isolation: Dry over , filter, and concentrate in vacuo.
- Purification: If purity <95%, purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

## Spectroscopic Characterization

This section details the expected spectral data derived from chemometric analysis of the 2-chloropropionamide core and pentyl side-chain.

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz[1]

The spectrum is distinct due to the Deshielding effect of the Chlorine atom at the

-position and the Amide Nitrogen.[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
6.50 - 7.20	Broad Singlet	1H	NH	Amide proton (exchangeable with D <sub>2</sub> O).
4.35 - 4.45	Quartet (1H)	1H	CH-Cl	-proton. Deshielded by Cl and Carbonyl.
3.20 - 3.35	Quartet/Multiplet	2H	N-CH <sub>2</sub>	Methylene adjacent to Nitrogen.
1.70 - 1.75	Doublet (3H)	3H	CH-CH <sub>3</sub>	Methyl group on the acyl side.

1.45 - 1.55	Multiplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub>	ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">-methylene of pentyl chain.[1]
1.25 - 1.35	Multiplet	4H	Alkyl CH <sub>2</sub>	Internal methylene protons.[1][2]
0.85 - 0.95	Triplet	3H	Terminal CH <sub>3</sub>	End of pentyl chain.[1][2]

Critical Validation Point: The quartet at ~4.4 ppm is the diagnostic signal.[1] If this appears as a triplet, it indicates loss of the methyl group (incorrect starting material) or hydrolysis.[1]

## Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+)[1][2]

- Molecular Ion (ngcontent-ng-c1989010908="" \_nghost-ng-c3017681703="" class="inline ng-star-inserted">

): 177.1 m/z[1]

- Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the ngcontent-ng-c1989010908="" \_nghost-ng-c3017681703="" class="inline ng-star-inserted">

(177) and

(179) peaks.[1]

- Fragmentation (EI):

- m/z 142: Loss of Cl (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted">

).[1]

- m/z 63-65: Ethyl chloride fragment (typical of chloro-alkyls).[1][2]
- m/z 43: Propyl fragment or acetyl fragment.

## Infrared Spectroscopy (FT-IR)

- 3280 - 3300  $\text{cm}^{-1}$ : N-H stretch (secondary amide).[1][2]
- 1640 - 1660  $\text{cm}^{-1}$ : C=O stretch (Amide I band).[1][2]
- 1540 - 1560  $\text{cm}^{-1}$ : N-H bend (Amide II band).[1][2]
- 600 - 800  $\text{cm}^{-1}$ : C-Cl stretch (often weak/broad).[1][2]

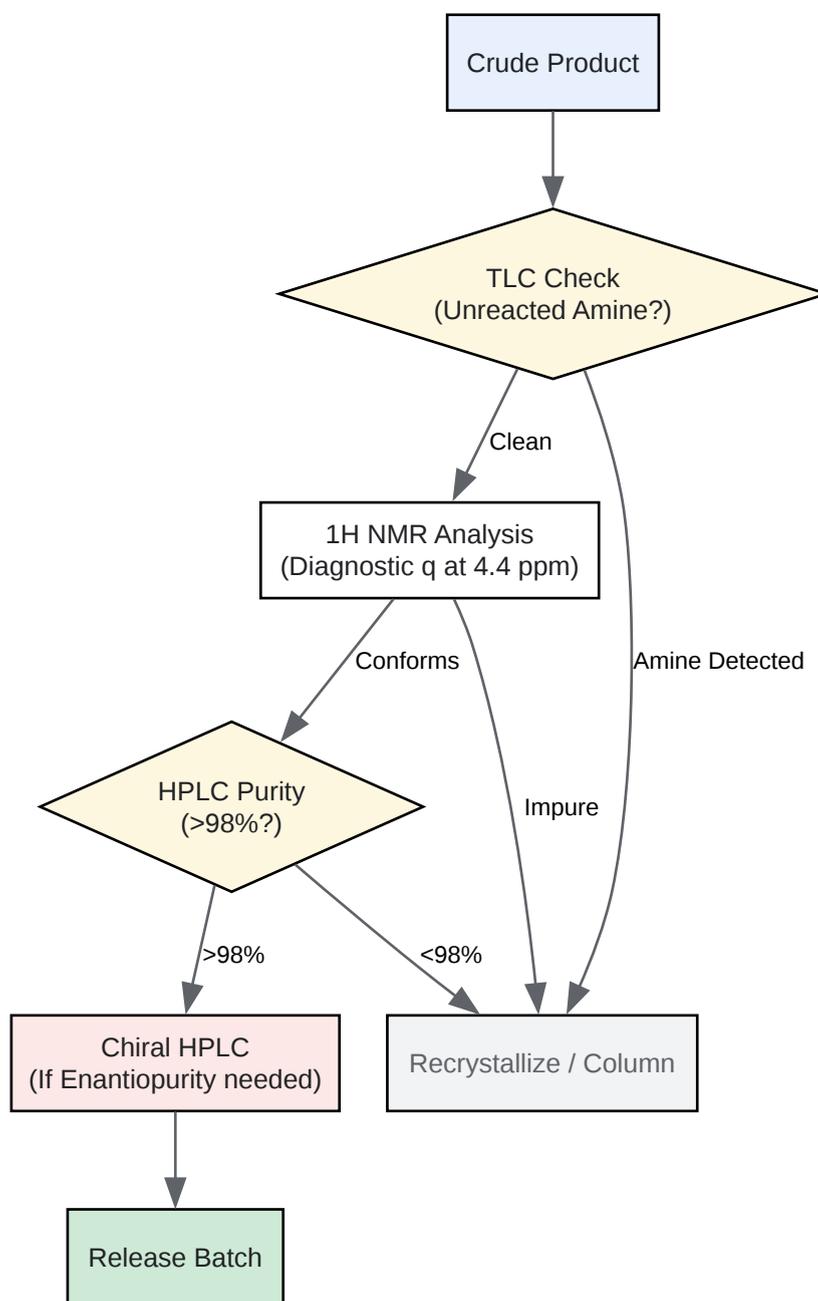
## Quality Control & Stability

### HPLC Method for Purity Profiling

For drug development applications, a purity of >98% is required.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu\text{m}$ , 4.6 x 150 mm).[1][2]
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 210 nm (Amide absorption) and 254 nm.[1][2]
- Retention Time: Predicted to be moderate (approx. 8-10 min) due to the lipophilic pentyl chain.[1][2]

## Analytical Logic Tree (DOT Visualization)



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Figure 2: Decision matrix for analytical release of **2-chloro-N-pentylpropanamide**.

## Stability & Handling[1][2]

- Reactivity: As an [ngcontent-ng-c1989010908="" \\_nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

-haloamide, the compound is a potential alkylating agent.[1] It may react with thiols or amines in biological systems.[1][2]

- Storage: Store at 2-8°C under inert gas (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted">

or Ar). Protect from moisture to prevent slow hydrolysis to 2-chloropropionic acid.[1]

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